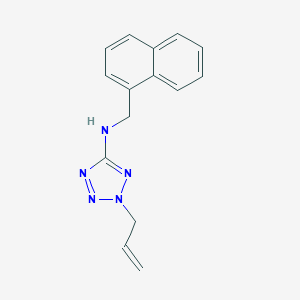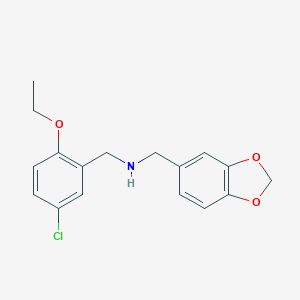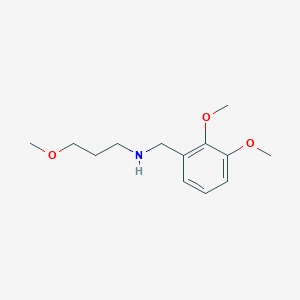
N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-fluoro-3-nitrophenyl}-4-isopropoxybenzamide (also known as FNIB) is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FNIB is a member of the benzamide family of compounds, which have been shown to have various biological activities, including anti-tumor and anti-inflammatory properties. In
科学研究应用
FNIB has been shown to have potential applications in various areas of scientific research. One of the most promising applications is in the field of cancer research. FNIB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anti-cancer drugs. In addition to its anti-tumor properties, FNIB has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
作用机制
The mechanism of action of FNIB is not yet fully understood. However, it has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Specifically, FNIB has been shown to inhibit the activity of tubulin, which is essential for cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
FNIB has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory properties, FNIB has also been shown to have antioxidant effects. This is thought to be due to its ability to scavenge reactive oxygen species (ROS), which are known to cause cellular damage. FNIB has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
FNIB has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. In addition, FNIB has been shown to have low toxicity, making it a safe compound to work with. However, there are also limitations to using FNIB in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, further research is needed to fully understand the mechanism of action of FNIB and its potential side effects.
未来方向
There are several future directions for research on FNIB. One area of interest is the development of FNIB-based anti-cancer drugs. Further research is needed to fully understand the mechanism of action of FNIB and to optimize its anti-tumor properties. In addition, there is potential for the development of FNIB-based treatments for inflammatory and neurodegenerative diseases. Finally, further research is needed to explore the potential side effects of FNIB and to optimize its use in lab experiments.
Conclusion
In conclusion, FNIB is a chemical compound with potential applications in various areas of scientific research. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs and treatments. While further research is needed to fully understand the mechanism of action of FNIB and its potential side effects, it is clear that this compound has the potential to make a significant impact in the field of scientific research.
合成方法
FNIB can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-nitroaniline with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield FNIB. This synthesis method has been optimized to yield high purity FNIB that is suitable for use in research.
属性
分子式 |
C16H15FN2O4 |
|---|---|
分子量 |
318.3 g/mol |
IUPAC 名称 |
N-(4-fluoro-3-nitrophenyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C16H15FN2O4/c1-10(2)23-13-6-3-11(4-7-13)16(20)18-12-5-8-14(17)15(9-12)19(21)22/h3-10H,1-2H3,(H,18,20) |
InChI 键 |
POFLQVOTXOSVGQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-[5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B275569.png)
![3-(5-{[(1,3-Benzodioxol-5-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275572.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![4-({[2-(4-Chlorophenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275577.png)

![2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B275586.png)

![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)
